molecular formula C10H14F3IN2O B2841637 5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1856088-67-9

5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B2841637
CAS No.: 1856088-67-9
M. Wt: 362.135
InChI Key: JOBVMPUFPDQOOL-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with sec-butoxymethyl, iodine, and trifluoroethyl groups. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the sec-butoxymethyl, iodine, and trifluoroethyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods often emphasize the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the iodine substituent.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups in place of the iodine atom.

Scientific Research Applications

5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the sec-butoxymethyl group, which may affect its chemical reactivity and biological activity.

    5-(sec-butoxymethyl)-1H-pyrazole:

Uniqueness

The unique combination of sec-butoxymethyl, iodine, and trifluoroethyl groups in 5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole imparts distinct chemical and physical properties that differentiate it from similar compounds

Properties

IUPAC Name

5-(butan-2-yloxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3IN2O/c1-3-7(2)17-5-9-8(14)4-15-16(9)6-10(11,12)13/h4,7H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBVMPUFPDQOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=NN1CC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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